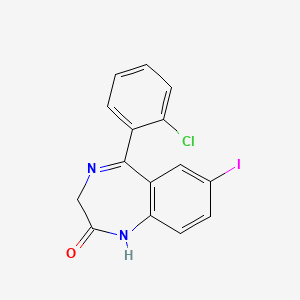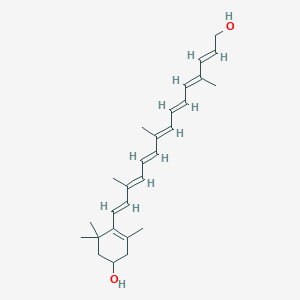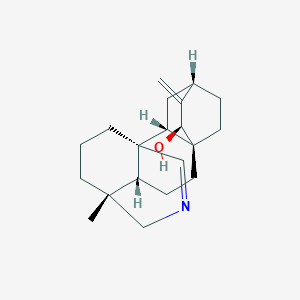
Azitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azitine is a natural product found in Consolida raveyi, Consolida hellespontica, and Staphisagria macrosperma with data available.
Aplicaciones Científicas De Investigación
Application in Cancer Treatment
Myeloma Therapy : Azacitidine demonstrates effectiveness in treating multiple myeloma. It induces apoptosis in myeloma cells and inhibits crucial cell survival pathways. Its anti-myeloma effects make it a potential therapeutic agent in clinical contexts (Khong, Sharkey, & Spencer, 2008).
Myelodysplastic Syndromes (MDS) Treatment : The expression of genes involved in Azacitidine metabolism, like UCK1, impacts the clinical response to Azacitidine in MDS patients. Understanding these gene expressions can improve treatment efficacy (Valencia et al., 2013).
Breast Cancer Chemotherapy : Azacitidine-loaded liposomal nanoformulations show promise in breast cancer chemotherapy. They offer better cell viability and more effective reduction of cancer markers compared to free Azacitidine (Kesharwani, Md, Alhakamy, Hosny, & Haque, 2021).
Acute Myeloid Leukemia (AML) Treatment : Studies show that Azacitidine is a viable treatment option for AML, especially in older patients. However, factors like mutations in specific genes can affect treatment outcomes (Craddock et al., 2017).
Effect on DNA Methylation and Gene Expression : Azacitidine influences gene expression in MDS bone marrow progenitor cells. It generally increases gene expression but does not directly correlate with changes in DNA methylation (Tobiasson et al., 2017).
Pharmacological Aspects
Comparative Study with Decitabine : Azacitidine and decitabine, both used in treating MDS and AML, show some overlapping mechanisms of action. However, their effects on cell viability, protein synthesis, and gene expression differ, providing insights into their distinct pharmacological profiles (Hollenbach et al., 2010).
Bioavailability Studies : Research on Azacitidine's bioavailability, particularly in rat plasma, enhances understanding of its pharmacokinetics and could lead to more effective dosing strategies in clinical treatments (Li et al., 2013).
Resistance Mechanisms in Cell Lines : Studies on Azacitidine resistance in AML cell lines reveal the role of the Solute Carrier Family 29A1 in mediating resistance. This insight is crucial for overcoming treatment failures (Kutyna, Loone, Saunders, White, Kok, & Hiwase, 2023).
Impact on Autophagy and Apoptosis : Research on Azacitidine-resistant myeloid cells shows defects in induced mitochondrial apoptosis and autophagy, providing insight into resistance mechanisms and potential therapeutic targets (Cluzeau et al., 2011).
Propiedades
Fórmula molecular |
C20H29NO |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(1S,2S,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol |
InChI |
InChI=1S/C20H29NO/c1-13-14-4-8-19(17(13)22)9-5-15-18(2)6-3-7-20(15,12-21-11-18)16(19)10-14/h12,14-17,22H,1,3-11H2,2H3/t14-,15+,16+,17+,18-,19-,20-/m0/s1 |
Clave InChI |
UUTPNBAAXAQHKM-YQXKYMSPSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C=NC2 |
SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=NC2 |
SMILES canónico |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=NC2 |
Sinónimos |
azitine isoazitine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)
![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)

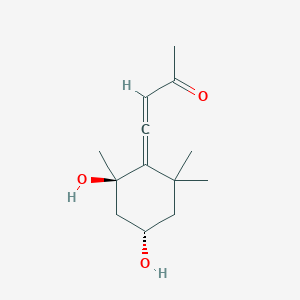
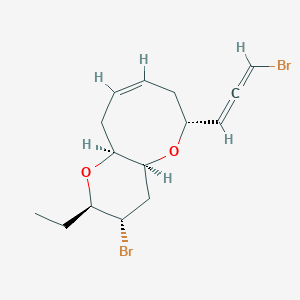



![2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1253102.png)
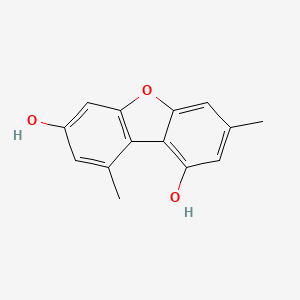
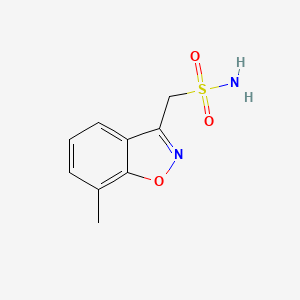
![7alpha-Acetoxy-7-methyl-1alpha-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4aalpha,5alpha-diol](/img/structure/B1253108.png)
